molecular formula C14H15N3O B1450899 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one CAS No. 62458-96-2

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

Cat. No.: B1450899
CAS No.: 62458-96-2
M. Wt: 241.29 g/mol
InChI Key: NBOPLUXBZUJFHI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of N-benzyl-3-oxo-piperidine-4-carboxylate with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Chlorination at the C4 Carbonyl Position

The ketone group at position 4 undergoes chlorination using phosphoryl chloride (POCl₃) in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a catalyst. This reaction converts the carbonyl group into a reactive chloro derivative, enabling subsequent nucleophilic substitutions .

Reaction Conditions Reagents Product Yield
50°C, 4–6 hoursPOCl₃, DBU4-Chloro-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine75–85%

Nucleophilic Substitution Reactions

The 4-chloro intermediate reacts with nucleophiles (e.g., amines, alcohols, thiols) under basic or catalytic conditions to form substituted derivatives .

Key Examples

Nucleophile Conditions Product Application
Aliphatic aminesK₂CO₃, DMF, 80°C4-Amino derivativesAntimycobacterial agents
PhenolsEtOH, reflux, 12 hours4-Aryloxy derivativesAnti-inflammatory candidates
AlcoholsNaH, THF, RT4-Alkoxy derivativesKinase inhibitors

Schiff Base Formation

4-Amino derivatives react with aldehydes/ketones to form Schiff bases, enhancing biological activity. For example:
4 NH2 derivative+RCHO4 N CHR derivative\text{4 NH}_2\text{ derivative}+\text{RCHO}\rightarrow \text{4 N CHR derivative}
These compounds demonstrate improved antibacterial efficacy against Mycobacterium tuberculosis (MIC: 9–73 μM) .

Cyclocondensation Reactions

The pyrimidine ring participates in cyclocondensation with reagents like ethyl cyanoacetate to form extended heterocyclic systems. For instance, Gewald reactions yield thieno-fused derivatives .

Reagents Conditions Product
Ethyl cyanoacetate, S₈Morpholine, refluxThieno[2,3-d]pyrimidine fused derivatives

Industrial-Scale Modifications

Large-scale synthesis optimizes solvent systems (e.g., DMF/EtOH mixtures) and reactor designs to achieve >90% purity. Continuous-flow systems reduce reaction times by 40% compared to batch processes .

Comparative Reactivity with Analogues

The benzyl group at position 7 stabilizes the transition state during substitutions, enhancing reactivity compared to non-benzylated analogues .

Compound Reaction Rate (k, s⁻¹)
7-Benzyl derivative2.5 × 10⁻³
7-Hydrogen analogue1.1 × 10⁻³

This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in targeting kinase and microbial pathways. Future research should explore photochemical and electrochemical activation methods to expand its synthetic utility.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one has potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of cell cycle and apoptosis pathways. For instance:

  • Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens.

  • Data Table on Antimicrobial Efficacy :
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table illustrates the effectiveness of the compound against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects.

  • Case Study : A study on neuroblastoma cells indicated that the compound could protect against oxidative stress-induced apoptosis. This suggests a possible application in treating neurodegenerative diseases.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of various derivatives with enhanced biological activities.

Synthesis of Novel Derivatives

Researchers have utilized this compound to synthesize derivatives that exhibit improved pharmacological profiles.

  • Example : Modification at the benzyl group has led to compounds with increased potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
  • Molecular Formula : C₁₄H₁₅N₃O
  • Molecular Weight : 241.29 g/mol
  • CAS Registry Numbers : 62458-96-2 (base compound), 62459-02-3 (dione derivative) .
  • Structural Features: The compound consists of a bicyclic pyrido[3,4-d]pyrimidinone core with a benzyl group at the 7-position and a ketone at the 4-position. The tetrahydropyrido ring system confers partial saturation, enhancing conformational flexibility .

Therapeutic Relevance: This compound belongs to a class of GPR119 agonists developed for treating metabolic disorders.

Comparison with Structurally Related Compounds

Positional Isomers: 6-Substituted vs. 7-Substituted Analogs

Compound Name Substituents Molecular Formula Key Biological Activity (EC₅₀) References
This compound 7-Benzyl C₁₄H₁₅N₃O GPR119 agonist (50 nM–14 µM)
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 6-Benzyl C₁₄H₁₅N₃O GPR119 agonist (similar range)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (unsubstituted) No substitution C₇H₉N₃O Intermediate for further derivatization

Key Differences :

  • Substituent Position : The 7-benzyl analog exhibits slightly enhanced metabolic stability compared to the 6-benzyl isomer due to reduced steric hindrance in the pyrido ring system .
  • Synthetic Utility : The unsubstituted parent compound (C₇H₉N₃O) serves as a scaffold for introducing diverse functional groups at the 6- or 7-positions .

Heterocyclic Core Modifications

Compound Name Core Structure Modification Molecular Formula Biological Activity References
This compound Pyrido[3,4-d]pyrimidinone C₁₄H₁₅N₃O GPR119 agonist
7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one Thieno[2,3-d]pyrimidinone fused with pyrido ring C₁₅H₁₆N₄O₂S BET bromodomain inhibitor (HTRF affinity assays)
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidinone with chromene-thiazolidinone substituent C₂₀H₁₄N₄O₅S Antimycobacterial (Mycobacterium tuberculosis H37Rv inhibition)

Key Differences :

  • Core Rigidity: The thieno-pyrimidinone derivatives (e.g., ) exhibit planar, rigid structures, favoring interactions with hydrophobic binding pockets in enzymes like BET proteins or pantothenate synthetase .
  • Therapeutic Targets: While the pyrido[3,4-d]pyrimidinone core targets G protein-coupled receptors (GPR119), thieno-pyrimidinones are optimized for kinase or bacterial enzyme inhibition .

Functional Group Variations

Compound Name Functional Group Molecular Formula Biological Activity References
This compound 4-Ketone, 7-benzyl C₁₄H₁₅N₃O GPR119 agonist
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione 2,4-Diketone, 7-benzyl C₁₄H₁₅N₃O₂ Intermediate for further derivatization
7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 4-Chloro, 2-methylthio C₁₅H₁₆ClN₃S Not reported (structural analog)

Key Differences :

  • Electrophilic Reactivity : The 4-chloro derivative (C₁₅H₁₆ClN₃S) allows nucleophilic substitution reactions, enabling diversification at the 4-position for SAR studies .
  • Diketone Utility : The 2,4-diketone derivative (C₁₄H₁₅N₃O₂) serves as a precursor for synthesizing Schiff bases or metal complexes with enhanced bioavailability .

Biological Activity

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one (CAS No. 62459-02-3) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 62459-02-3
  • Purity : Typically ≥ 97% .

Antimicrobial Activity

Research has indicated that compounds within the pyrido[3,4-d]pyrimidine class exhibit notable antimicrobial properties. For instance, derivatives of this compound have been shown to inhibit the growth of various bacterial strains. A study highlighted that modifications on the pyrimidine ring can enhance activity against Gram-positive bacteria, suggesting structure-activity relationships (SAR) that merit further exploration .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. The presence of the benzyl group appears to influence its efficacy by enhancing cellular uptake and interaction with target proteins involved in cell cycle regulation .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes critical in metabolic pathways. Notably, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), a target for several anticancer and antimicrobial agents. The compound's structure allows it to mimic substrates of these enzymes effectively, leading to competitive inhibition .

Research Findings and Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus; EC50 values ranged from 0.5 to 2 µM depending on the derivative used .
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM; mechanism involved caspase activation .
Study 3Enzyme InhibitionDemonstrated competitive inhibition of DHFR with Ki values indicating effective binding affinity .

Safety and Toxicology

Safety assessments indicate that while the compound shows therapeutic potential, it also possesses certain risks. Hazard statements include warnings about potential skin and eye irritation (H315, H319) and respiratory issues (H335) upon exposure . Therefore, handling precautions are essential during laboratory use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, and how can reaction yields be optimized?

  • Answer : The compound is synthesized via cyclocondensation reactions, often using substituted pyrimidine precursors. For example, describes a route involving multi-step alkylation and cyclization under reflux with ethanol as a solvent. Optimization strategies include temperature control (e.g., 80–100°C), catalytic acid/base conditions (e.g., p-TsOH in ), and purification via column chromatography. Yields exceeding 70% are achievable with stoichiometric precision and inert atmosphere protocols .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tetrahydropyrido-pyrimidinone scaffold and benzyl substitution. Infrared (IR) spectroscopy verifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹). Single-crystal X-ray diffraction (as in and ) resolves stereochemistry and hydrogen bonding patterns, with R-factors <0.07 ensuring accuracy .

Q. How can researchers assess the antimicrobial activity of this compound in vitro?

  • Answer : outlines a standard protocol using agar dilution or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours, with positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) to validate results. Structural analogs with methyl or halogen substitutions show enhanced activity, suggesting SAR-driven modifications .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions influence the compound’s physicochemical and pharmacological properties?

  • Answer : and highlight that chloro or methyl groups at the 2-position increase lipophilicity (logP >2.5), enhancing membrane permeability. Substitutions at the 4-position (e.g., trifluoromethylbenzyl in ) improve metabolic stability by reducing CYP450-mediated oxidation. Computational modeling (e.g., DFT or molecular docking) can predict binding affinities to targets like kinases or antimicrobial enzymes .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, serum protein interference). and note that analogs with identical cores but varying substituents (e.g., 2-methyl vs. 2-chloro) exhibit divergent MIC values due to steric effects. Systematic retesting under standardized protocols (CLSI guidelines) and crystallographic validation of target engagement () are recommended to reconcile data .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

  • Answer : Salt formation (e.g., hydrochloride salts in ) or co-solvent systems (PEG-400/water) improve aqueous solubility. demonstrates that hydrophilic substitutions (e.g., hydroxyl or amine groups) at the 7-benzyl position maintain potency while reducing logP. Pharmacokinetic profiling in rodent models is critical to balance solubility and bioavailability .

Q. What are the challenges in scaling up synthesis for preclinical trials, and how are they addressed?

  • Answer : Scale-up issues include low yields in cyclization steps () and purification bottlenecks. Continuous flow reactors (for exothermic reactions) and high-throughput crystallization () mitigate these. Regulatory-grade purity (>98%) is achievable via preparative HPLC, as described in for analogous pyrimidinones .

Q. Methodological Considerations Table

Parameter Recommendations References
Synthesis Yield Optimize via catalytic p-TsOH, inert atmosphere, and stoichiometric control
Solubility Use hydrochloride salts or PEG-400/water co-solvents
Biological Assays Follow CLSI guidelines; include solvent/DMSO controls
Structural Analysis Combine NMR, IR, and single-crystal X-ray diffraction for unambiguous confirmation

Properties

IUPAC Name

7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOPLUXBZUJFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60487035
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62458-96-2
Record name 5,6,7,8-Tetrahydro-7-(phenylmethyl)pyrido[3,4-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62458-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium methoxide (1.67 g, 30.9 mmol) in anhydrous MeOH (10 mL) at room temperature was added formamidine acetate (1.15 g, 11 mmol) in one portion as solid followed by ethyl-1-benzyl-3-oxo-4-piperidine carboxylate hydrochloride (2.63 g, 8.83 mmol) in one portion. The reaction mixture was stirred at rt for 20 h. The reaction was cooled at 0° C., and water (6 mL) was added followed by acetic acid (0.63 mL, 11 mmol) and the mixture was stirred at rt for 1 h. The mixture was concentrated under vacuum to remove the methanol and then stirred at rt overnight. The resulting solid was collected by filtration and washed with water (5 mL×3) and dried on filter to afford the title compound a (1.50 g, 70%) as an orange solid. LCMS [M+H]+ 242.16.
Name
sodium methoxide
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl-1-benzyl-3-oxo-4-piperidine carboxylate hydrochloride
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium metal (10.1 g, 0.44 mol) was added to ethanol (520 mL) and stirred at room temperature under nitrogen gas until a clear solution had formed. Ethyl-3-oxo-N-benzylpiperidine-4-carboxylate hydrochloride (56.5 g, 0.19 mol) and formamidine acetate (22.9 g, 0.22 mol) were then added and the reaction mixture heated under reflux for 40 hours. The reaction mixture was concentrated under reduced pressure, and the residue partitioned between water (400 mL) and dichloromethane (400 mL). The aqueous phase was re-extracted with dichloromethane (2×100 mL). The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure. The resulting solid was triturated with diethyl ether (100 mL) and the product collected by filtration to give the title compound as a light brown solid (32.0 g, 70%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Ethyl-3-oxo-N-benzylpiperidine-4-carboxylate hydrochloride
Quantity
56.5 g
Type
reactant
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods III

Procedure details

Part A: To a solution of sodium methoxide (25 wgt-% in methanol) (67.6 mL, 296 mmol) and methanol (70 mL) at 25° C. was added formamidine acetate (11.00 g, 106 mmol) and then ethyl N-benzyl-3-oxo-4-piperidine carboxylate hydrochloride (25.16 g, 84 mmol). The resulting mixture was stirred at 25° C. for 20 h. The mixture was cooled to 0° C. Water (90 mL) was added, followed by the dropwise addition of acetic acid (6.05 mL, 106 mmol), and the reaction mixture was stirred at 25° C. for another 3 h. The mixture was reduced in volume under vacuum until most of the methanol had been removed. The suspension was filtered. The solids were washed with water and then dried under vacuum to afford 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (16.10 g, 79%) as an off-white solid; Mass Spec.: m/e: 242.06 (M+H)+ [calc'd: 242.12]; 1H NMR (500 MHz, CDCl3) δ 12.61 (br s, 1H), 7.99 (s, 1H), 7.38-7.26 (m, 5H), 3.73 (m, 2H), 3.50 (m, 2H), 2.74 (m, 2H), 2.66 (m, 2H).
Name
sodium methoxide
Quantity
67.6 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
ethyl N-benzyl-3-oxo-4-piperidine carboxylate hydrochloride
Quantity
25.16 g
Type
reactant
Reaction Step Two
Quantity
6.05 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride (12.89 g, 43.3 mmol) was suspended in a sodium methoxide solution in methanol (25% wt/wt, 50 mL, 216.2 mmol) and formamidine acetate (5.4 g, 51.9 mmol) was added to the mixture. The reaction mixture was refluxed until all of the starting material was consumed (2 h). The methanol was removed under vacuum, and the resulting white solid was dissolved in a 3:1 mixture of chloroform: isopropanol. The mixture was washed with water and brine, dried over Na2SO4, filtered and evaporated to give the desired product as a white solid (9.4 g, 90%).
Quantity
12.89 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
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Reactant of Route 6
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

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